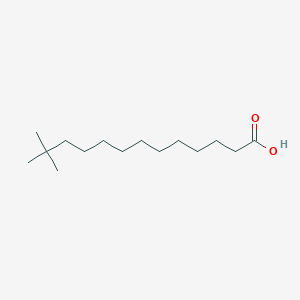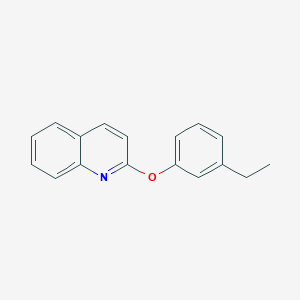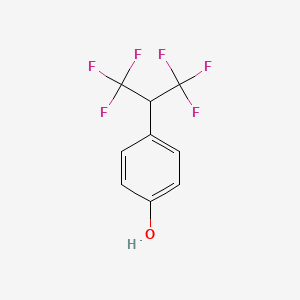
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of a phenol group attached to a hexafluoropropyl moiety. This compound is widely used in various scientific and industrial applications due to its high stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol can be synthesized through several methods. One common approach involves the reaction of hexafluoropropylene with phenol in the presence of a catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where hexafluoropropylene and phenol are reacted under optimized conditions. The process may include steps such as distillation and purification to obtain the final product with desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted phenols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol involves its interaction with molecular targets such as enzymes and proteins. The hexafluoropropyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The phenol group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated properties but different functional groups.
Hexafluoroisopropanol: Another fluorinated alcohol with applications in organic synthesis and material science.
Uniqueness
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenol is unique due to the combination of a phenol group with a hexafluoropropyl moiety, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring high-performance materials and precise chemical reactions .
Propriétés
Numéro CAS |
63780-72-3 |
|---|---|
Formule moléculaire |
C9H6F6O |
Poids moléculaire |
244.13 g/mol |
Nom IUPAC |
4-(1,1,1,3,3,3-hexafluoropropan-2-yl)phenol |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)7(9(13,14)15)5-1-3-6(16)4-2-5/h1-4,7,16H |
Clé InChI |
LKJWDWUXGCKFPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(F)(F)F)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


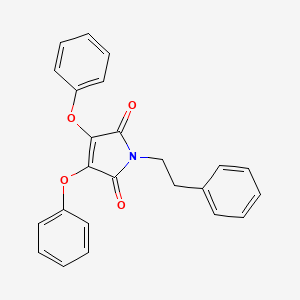
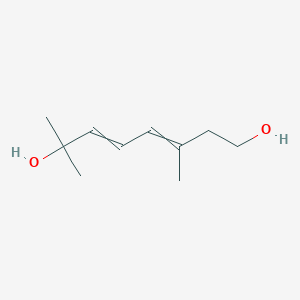

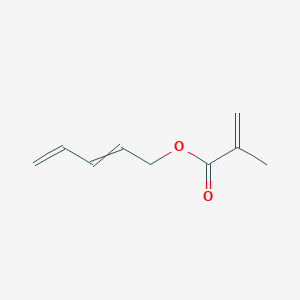
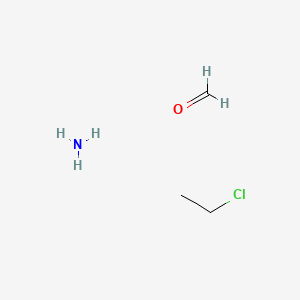
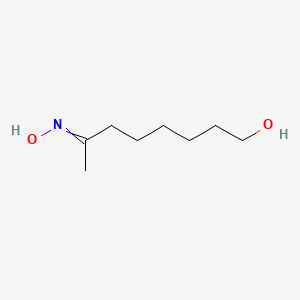
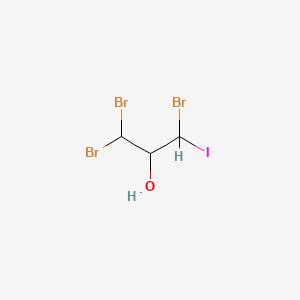
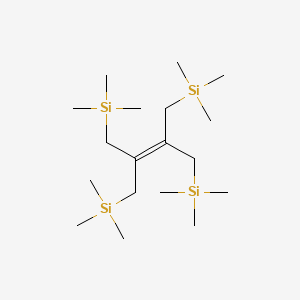
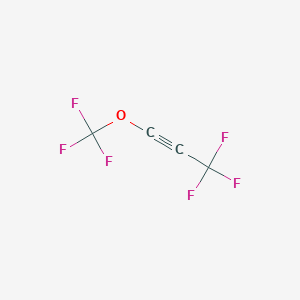
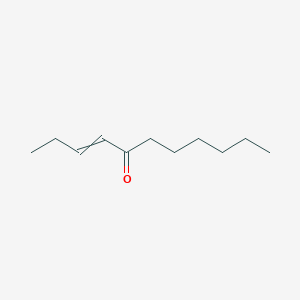
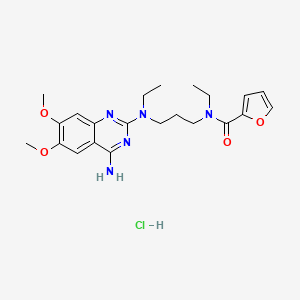
methyl}benzene](/img/structure/B14498725.png)
